Product packaging for Benzene, [(diazomethyl)sulfonyl]-(Cat. No.:CAS No. 1538-96-1)

Benzene, [(diazomethyl)sulfonyl]-

Cat. No.: B14756565
CAS No.: 1538-96-1
M. Wt: 182.20 g/mol
InChI Key: JBFGRWKRPPOLEA-UHFFFAOYSA-N
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Description

Benzene, [(diazomethyl)sulfonyl]- is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.20 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2S B14756565 Benzene, [(diazomethyl)sulfonyl]- CAS No. 1538-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1538-96-1

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

diazomethylsulfonylbenzene

InChI

InChI=1S/C7H6N2O2S/c8-9-6-12(10,11)7-4-2-1-3-5-7/h1-6H

InChI Key

JBFGRWKRPPOLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=[N+]=[N-]

Origin of Product

United States

Contextualization Within α Diazosulfone Chemistry

Benzene (B151609), [(diazomethyl)sulfonyl]- belongs to the broader class of compounds known as α-diazosulfones. These molecules are characterized by the R-SO₂-CHN₂ functional group, where the diazo carbon is directly attached to a sulfonyl moiety. This arrangement is crucial to their chemical behavior. The powerful electron-withdrawing nature of the sulfonyl group delocalizes the negative charge on the α-carbon of the diazo resonance structure, thereby increasing the stability of the compound compared to more explosive, simple diazoalkanes like diazomethane (B1218177).

The synthesis of α-diazosulfones is primarily achieved through two established methods: the Regitz diazo transfer, where an active methylene (B1212753) compound is reacted with a sulfonyl azide (B81097), and the van Leusen-Strating method. The latter involves the conversion of N-(sulfonylmethyl)urethanes into their N-nitroso derivatives, which are then transformed into the target α-diazosulfone via a heterogeneous reaction on alumina. researchgate.net This increased stability allows for their isolation, handling, and use in a wider range of reaction conditions. ucc.ie

The reactivity of α-diazosulfones is dominated by the chemistry of the diazo group. They serve as valuable precursors to sulfonylcarbenes upon thermal, photochemical, or, most commonly, transition-metal-catalyzed decomposition with the loss of dinitrogen gas. These highly reactive carbene intermediates can then engage in a variety of bond-forming reactions. Furthermore, α-diazosulfones can act as 1,3-dipoles in cycloaddition reactions and react with various electrophiles. researchgate.netresearchgate.net

Historical Trajectory and Evolution of Diazomethyl Sulfone Research

The study of diazo compounds dates back to the work of Theodor Curtius in 1883, who first synthesized ethyl diazoacetate. mdpi.com However, the specific exploration of α-diazosulfones came much later. A pivotal moment in the history of these reagents was the development of a general synthetic method for arylsulfonyldiazomethanes and alkylsulfonyldiazomethanes by van Leusen and Strating. researchgate.net Their method, which proceeds via N-(sulfonylmethyl)urethane intermediates, provided reliable access to these compounds and opened the door for systematic investigation into their reactivity. researchgate.net

Early research focused on fundamental reactions, such as their acid-catalyzed hydrolysis and their reaction with triphenylphosphine (B44618) to form phosphazines. researchgate.net The development of the Regitz diazo-transfer reaction provided an alternative and often more direct route to α-diazosulfones from substrates with activated methylene (B1212753) groups. ucc.ie This methodological advancement, coupled with the growing understanding of transition metal catalysis, particularly with rhodium and copper, significantly broadened the synthetic utility of compounds like Benzene (B151609), [(diazomethyl)sulfonyl]-. The realization that these reagents could serve as safe and effective surrogates for the highly toxic and explosive diazomethane (B1218177) in many applications was a major driver for their increased adoption by the synthetic community. researchgate.net More recent advancements have focused on developing continuous flow processes for their synthesis, further enhancing the safety profile of these powerful reagents. ucc.ie

Fundamental Role and Broad Scholarly Impact in Synthetic Transformations

Generation of Carbenes and Metal Carbenoids

The formation of carbene intermediates from "Benzene, [(diazomethyl)sulfonyl]-" can be achieved through several methods, primarily involving the expulsion of molecular nitrogen. This process can be initiated by thermal or photolytic means, or through the use of transition metal catalysts.

Thermal and Photolytic Denitrogenation Processes

Diazo compounds, under neutral conditions, can undergo dediazoniation upon heating or photolysis to generate a highly reactive carbene and stable molecular nitrogen. researchgate.net This process is thermodynamically favorable due to the formation of the very stable dinitrogen molecule. researchgate.net For instance, irradiating diazomethane with visible light in the presence of an alkene is a classic method for forming cyclopropanes, proceeding through a methylene (B1212753) carbene intermediate. masterorganicchemistry.com However, these reactions can be difficult to control. masterorganicchemistry.com

The stability and reactivity of the resulting carbene are influenced by the substituents attached to the diazo carbon. In the case of "Benzene, [(diazomethyl)sulfonyl]-," the phenylsulfonyl group plays a significant role in stabilizing the diazo compound and influencing the electrophilicity of the resulting carbene.

Transition Metal-Catalyzed Decomposition (e.g., Rhodium-, Copper-mediated)

Transition metal catalysts, notably those based on rhodium and copper, are widely employed to promote the decomposition of diazo compounds, including sulfonyl diazomethanes. nih.govnih.govbeilstein-journals.orgrsc.org This approach offers greater control over the reactivity of the intermediate, which is often described as a metal carbene or carbenoid. researchgate.net These metal-stabilized carbenes are generally more selective than the "free" carbenes generated by thermolysis or photolysis. squarespace.com

Rhodium(II) carboxylates are particularly effective catalysts for these transformations. nih.govrsc.org For example, rhodium(II) azavinyl carbenes can be generated from N-sulfonyl-1,2,3-triazoles and react with olefins to produce cyclopropanes with high diastereoselectivity and enantioselectivity. nih.gov Copper catalysts, such as copper(I) iodide (CuI), are also used for cyclopropanation reactions with diazo compounds. nih.govrsc.org These reactions often proceed under mild conditions and are compatible with a range of functional groups. nih.govrsc.org The choice of metal and its associated ligands can significantly influence the outcome of the reaction, including the stereoselectivity of cyclopropanation and the chemoselectivity between C-H insertion and other pathways. squarespace.com

Formation of Metalated Diazomethanides and their Reactivity

While the primary focus is often on the generation of carbenes and carbenoids, the chemistry of "Benzene, [(diazomethyl)sulfonyl]-" and its derivatives also involves the formation of metalated diazomethanides. These species can be generated through the reaction of the diazo compound with a strong base, creating a carbanion that can then be trapped by a metal salt.

The reactivity of these metalated species can differ from that of the corresponding carbenes. They can participate in a range of transformations, including nucleophilic additions and cross-coupling reactions, providing alternative pathways to functionalized products.

Primary Reaction Pathways of Intermediates

Once generated, the carbene or metal carbenoid derived from "Benzene, [(diazomethyl)sulfonyl]-" can undergo several characteristic reactions. The most prominent of these are cyclopropanation and C-H insertion reactions.

Inter- and Intramolecular Cyclopropanation Reactions

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a hallmark reaction of carbenes and carbenoids. wikipedia.org These reactive intermediates add across a carbon-carbon double bond to form the three-membered ring. masterorganicchemistry.com Both intermolecular and intramolecular versions of this reaction are well-established.

In the context of "Benzene, [(diazomethyl)sulfonyl]-," the resulting phenylsulfonyl-substituted carbene can react with a wide variety of alkenes to yield the corresponding phenylsulfonyl-substituted cyclopropanes. The sulfonyl group influences the electrophilicity of the carbene, making it suitable for reaction with electron-rich olefins.

Table 1: Examples of Metal-Catalyzed Cyclopropanation Reactions

CatalystDiazo Compound TypeAlkene TypeProductKey Features
Rhodium(II)N-Sulfonyl-1,2,3-triazolesStyrenesCyclopropane carboxaldehydesHigh diastereo- and enantioselectivity. nih.gov
Copper(I)Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonateStyrenes, terminal alkenesgem-Trifluoromethyl- and difluoromethylphosphonate-substituted cyclopropanesGood to very good yields under mild conditions. nih.gov
PhosphineBenzyl (B1604629) bromides (in situ ylide formation)Activated alkenesDensely functionalized cyclopropanesExcellent diastereoselectivity. rsc.org

Intramolecular cyclopropanations are also possible if the molecule containing the sulfonyl diazomethane moiety also possesses an appropriately positioned double bond. This leads to the formation of bicyclic or polycyclic systems containing a cyclopropane ring fused to another ring system. The stereochemical outcome of these reactions is often predictable and can be controlled by the choice of catalyst and reaction conditions.

Carbon-Hydrogen (C-H) Insertion Reactions

Another key reaction pathway for carbenes and carbenoids is the insertion into a carbon-hydrogen (C-H) bond. chemtube3d.com This reaction is a powerful tool for C-H functionalization, as it allows for the direct conversion of a C-H bond into a new carbon-carbon or carbon-heteroatom bond. squarespace.com

The carbene derived from "Benzene, [(diazomethyl)sulfonyl]-" can undergo both intermolecular and intramolecular C-H insertion reactions. Intramolecular C-H insertion is particularly useful for the synthesis of cyclic compounds. For example, the insertion of a sulfonyl carbene into a C-H bond on a tethered alkyl or aryl group can lead to the formation of five- or six-membered rings.

Studies on related 2-diazo-2-sulfamoylacetamides have shown that intramolecular C-H insertion reactions can be highly regioselective. nih.govresearchgate.net For instance, in systems containing both N-phenylacetamide and N-phenylsulfonamide moieties, the aromatic 1,5-C-H insertion preferentially occurs in the N-phenylacetamide part to form 3-sulfamoylindolin-2-one derivatives. nih.govresearchgate.net The chemoselectivity of these reactions is often governed by the electronic properties of the aryl groups involved. nih.govresearchgate.net

Table 2: Comparison of C-H Insertion and Cyclopropanation Reactivity

Reaction TypeSubstrate RequirementsKey IntermediatesTypical Products
Cyclopropanation AlkeneCarbene/CarbenoidCyclopropane derivatives
C-H Insertion C-H bond (alkane, arene)Carbene/CarbenoidFunctionalized alkanes, cyclic compounds

The competition between cyclopropanation and C-H insertion can be influenced by several factors, including the structure of the substrate, the nature of the catalyst, and the reaction conditions. For example, in the presence of an olefin, cyclopropanation is often the favored pathway. However, in the absence of a suitable double bond, C-H insertion becomes a more prominent reaction channel.

Ylide Formation and Subsequent Transformations

The generation of ylides from "Benzene, [(diazomethyl)sulfonyl]-" (phenyl (diazomethyl) sulfone) opens a pathway to a variety of chemical transformations. These reactive intermediates can be formed through the reaction of the corresponding carbene, generated from the diazo compound, with a suitable substrate. For instance, the reaction with sulfides leads to the formation of sulfonium (B1226848) ylides.

Once formed, these ylides can participate in a range of reactions, including epoxidations, aziridinations, and cyclopropanations. mdpi.com The catalytic cycle for such transformations typically involves the initial formation of the ylide, which then attacks an electrophile, such as a carbonyl compound or an imine, to form a betaine (B1666868) intermediate. mdpi.com This intermediate subsequently collapses to yield the final product and regenerate the sulfide (B99878) catalyst. mdpi.com

A notable application of ylide chemistry is in stereoselective synthesis. Chiral sulfides can be employed to generate chiral sulfonium ylides, which then react with prochiral substrates to afford enantiomerically enriched products. mdpi.com For example, chiral oxathiane-derived sulfonium salts have been used in the synthesis of chiral N-protected trans-aziridines from aldimines. mdpi.com Similarly, chiral allyl sulfonium ylides, generated in situ, react with α,β-unsaturated esters, amides, ketones, and nitriles to produce cyclopropanes with high diastereoselectivity and enantioselectivity. mdpi.com

The table below summarizes representative transformations involving ylides derived from carbene precursors, highlighting the diversity of accessible products.

Ylide TypeReactantProduct TypeCatalyst/ConditionsReference
Sulfonium YlideAldehyde/KetoneEpoxideCatalytic sulfide, base mdpi.com
Sulfonium YlideImineAziridineChiral oxathiane-derived sulfonium salt mdpi.com
Sulfonium Ylideα,β-Unsaturated EsterCyclopropaneChiral sulfide, Rh₂(OAc)₄ mdpi.com

Advanced Reaction Mechanisms and Pathways

1,3-Dipolar Cycloaddition Reactions

"Benzene, [(diazomethyl)sulfonyl]-" can function as a precursor to a 1,3-dipole, enabling its participation in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgfu-berlin.de The reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgfu-berlin.de

In the context of diazo compounds, the diazoalkane itself can act as the 1,3-dipole. These cycloadditions are concerted processes, meaning that the new sigma bonds are formed in a single transition state. libretexts.org The stereochemistry of the dipolarophile is retained in the product. wikipedia.org For example, the reaction of a diazoalkane with an alkene leads to the formation of a pyrazoline ring. wikipedia.org

The regioselectivity of these reactions, which determines the orientation of the dipole relative to the dipolarophile, can be influenced by electronic and steric factors. wikipedia.org For instance, the reaction of diazomethane with trans-diethyl glutaconate is 100% regioselective. wikipedia.org In some cases, the initially formed cycloadduct may be unstable and undergo further transformations, such as isomerization or oxidation, to yield a more stable aromatic product. wikipedia.org

The scope of dipolarophiles is broad and includes not only carbon-carbon multiple bonds but also heteroatom-containing multiple bonds, such as thioketones, leading to the formation of diverse sulfur-containing heterocycles. researchgate.net

The following table provides examples of 1,3-dipolar cycloaddition reactions involving diazo compounds.

1,3-Dipole PrecursorDipolarophileProductKey FeaturesReference(s)
Diazomethanetrans-Diethyl glutaconate1-Pyrazoline100% regioselective, syn addition wikipedia.org
Diazo(phenyl)methaneAlkenePyrazole (B372694) (after oxidation)Regioselectivity reversal compared to diazomethane wikipedia.org
Diazomethane derivativeThioketoneDihydrothiadiazoleFormation of sulfur-containing heterocycles researchgate.net

Nucleophilic Additions and Substitutions Involving Diazomethyl Anions

The hydrogen atoms of the diazomethyl group in "Benzene, [(diazomethyl)sulfonyl]-" are acidic and can be removed by a strong base to form a diazomethyl anion. This anion is a potent nucleophile and can participate in a variety of nucleophilic addition and substitution reactions. The presence of the sulfonyl group helps to stabilize the negative charge through resonance and inductive effects. evitachem.com

These anions can react with a range of electrophiles. For example, they can add to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxy-α-diazo sulfones. They can also participate in substitution reactions, displacing leaving groups from alkyl halides or other suitable substrates.

A significant application of this reactivity is in the synthesis of functionalized molecules. For instance, the anion derived from deprotonation of difluoromethyl phenyl sulfone has been shown to react with N-tert-butanesulfinyl aldimines to produce α-difluoromethyl tertiary carbinamines. cas.cn The phenylsulfonyl group in the resulting products can often be removed under reductive conditions, further enhancing the synthetic utility of this methodology. cas.cn

The table below illustrates the types of reactions undertaken by anions derived from sulfonyl-stabilized methylene compounds.

Rearrangement Processes (e.g., Wolff Rearrangement if relevant to sulfone analogues)

The Wolff rearrangement is a well-established reaction in organic chemistry where an α-diazocarbonyl compound rearranges to form a ketene (B1206846), with the concurrent loss of dinitrogen. wikipedia.orgorganic-chemistry.org This rearrangement can be induced thermally, photochemically, or through transition metal catalysis, with silver(I) oxide being a commonly used catalyst. wikipedia.orgjk-sci.com The resulting highly reactive ketene can be trapped by various nucleophiles, such as water, alcohols, or amines, to yield carboxylic acid derivatives, or it can undergo [2+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.org

While the classical Wolff rearrangement involves α-diazo ketones, the question of its applicability to α-diazo sulfones, such as "Benzene, [(diazomethyl)sulfonyl]-", is pertinent. Research on diazo ketones derived from N-p-tolylsulfonyl (tosyl)-protected amino acids has shown that under Wolff rearrangement conditions, various reaction pathways can occur, including direct carbene N-H insertion and the desired rearrangement. pku.edu.cn The outcome is influenced by factors like the substrate's structure and the solvent used. pku.edu.cn For instance, bulkier side chains on the amino acid derivative can favor the Wolff rearrangement over direct insertion. pku.edu.cn

In the case of α-diazo ketones derived from N-tosyl-protected β-amino acids, the Wolff rearrangement is the predominant pathway, leading to the formation of 5-substituted pyrrolidinones in excellent yields when the reaction is conducted in anhydrous THF. pku.edu.cn This suggests that the sulfonyl group does not preclude the rearrangement and can be a part of substrates that undergo this transformation successfully. The key intermediate in these reactions is a ketene, which is then intramolecularly trapped by the tosyl-protected amino group. pku.edu.cn

The table below summarizes findings related to the Wolff rearrangement of sulfonyl-containing diazo compounds.

Radical-Mediated Transformations

"Benzene, [(diazomethyl)sulfonyl]-" and related α-diazo sulfones can serve as precursors for radical species, initiating a variety of transformations. evitachem.com The generation of these radicals can be achieved through different methods, including the use of radical initiators or photoredox catalysis. cas.cn

For example, difluoromethyl phenyl sulfone can generate a (phenylsulfonyl)difluoromethyl radical in the presence of an oxidizing agent like PhI(OAc)₂. cas.cn This radical can then participate in reactions such as the difunctionalization of unactivated olefins. cas.cn Similarly, (phenylsulfonyl)difluoromethyl iodide (PhSO₂CF₂I) is a good precursor for the (phenylsulfonyl)difluoromethyl radical, which has been used in the intramolecular aryl difluoromethylation of activated olefins to synthesize difluoromethylated indole (B1671886) derivatives. cas.cn

Visible-light photoredox catalysis has emerged as a powerful tool for generating these radicals under mild conditions. cas.cn This approach has been used for the difluoromethylation of electron-rich heterocycles and in atom-transfer radical addition (ATRA) reactions. cas.cn The addition of sulfonyl radicals to alkynes is another valuable method for constructing highly functionalized sulfonyl compounds. nih.gov These reactions often exhibit broad functional group compatibility, making them suitable for late-stage functionalization of complex molecules. nih.gov

The table below presents examples of radical-mediated reactions involving phenyl sulfone derivatives.

Applications of Benzene, Diazomethyl Sulfonyl in Complex Organic Synthesis

Construction of Carbocyclic Frameworks

The ability of the diazo compound to generate a carbene upon thermal, photochemical, or metal-catalyzed decomposition is central to its use in building carbon rings. The strongly electron-withdrawing sulfonyl group modulates the reactivity of the carbene, influencing the course and outcome of cycloaddition and insertion reactions.

Cyclopropanation, the addition of a carbene to an alkene, is a fundamental application of diazo compounds, yielding three-membered rings. wikipedia.orgmasterorganicchemistry.com Benzene (B151609), [(diazomethyl)sulfonyl]- serves as a valuable source for phenylsulfonylcarbene, which readily reacts with various alkenes to produce sulfonyl-substituted cyclopropanes. These reactions can be initiated thermally, photochemically, or, more commonly, with transition metal catalysts to enhance control and efficiency. wikipedia.org

The general mechanism for cyclopropanation using diazo compounds proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which subsequently extrudes nitrogen gas (N₂) to yield the cyclopropane (B1198618) ring. wikipedia.org However, with metal catalysis, the reaction often proceeds through a metal carbenoid intermediate. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.comyoutube.com For instance, a cis-alkene will yield a cis-substituted cyclopropane. masterorganicchemistry.com

Research has demonstrated the utility of related donor-acceptor carbenes, derived from precursors like methyl phenyldiazoacetate, for efficient cyclopropanation. wikipedia.org While specific data tables for Benzene, [(diazomethyl)sulfonyl]- are not prevalent in general literature, the reaction conditions for similar fluorinated diazo phosphonates highlight the typical parameters used in such transformations.

Table 1: Example Conditions for Copper-Catalyzed Cyclopropanation with a Diazo Compound This table illustrates typical conditions for cyclopropanation reactions involving diazo compounds, based on related research.

CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield
CuI (1 mol%)Toluene1111 - 3.5Good to Very Good

Source: Adapted from data on related fluorinated diazo compounds. researchgate.net

A significant application of Benzene, [(diazomethyl)sulfonyl]- and related diazoacetates is in the Buchner ring expansion reaction. wikipedia.org This classic reaction involves the addition of a carbene to an aromatic ring, typically benzene, to form a cyclopropane adduct known as a norcaradiene. wikipedia.orgnih.gov The norcaradiene intermediate is often in equilibrium with its seven-membered ring isomer, a cycloheptatriene. wikipedia.org Due to the conformational strain in the three-membered ring, the equilibrium usually favors the formation of the cycloheptatriene, thus achieving a net ring expansion of the aromatic system. wikipedia.org

The process begins with the generation of the carbene from the diazo compound, which then adds to the benzene ring. wikipedia.org This transformation can be catalyzed by various transition metals, with dirhodium catalysts being particularly effective in providing high yields and selectivity of the initial cyclopropanation step. wikipedia.org

Recent advancements have shown that α-oxo gold carbenes, generated oxidatively from propargyl benzyl (B1604629) ethers, can undergo a Buchner-type reaction with benzene rings, leading to the formation of fused cycloheptatrienes. nih.gov While not directly using Benzene, [(diazomethyl)sulfonyl]-, this work underscores the modern utility of carbene-mediated ring expansion of arenes. nih.gov Annulation strategies involving intramolecular reactions of sulfonyl-stabilized carbenes with aromatic rings have also been developed to construct fused ring systems, such as dihydrobenzofurans and dihydroindoles. rsc.org

Assembly of Heterocyclic Systems

The reactivity of Benzene, [(diazomethyl)sulfonyl]- extends to the synthesis of five- and six-membered heterocyclic rings containing nitrogen and oxygen. These reactions often involve cycloadditions or annulations where the diazo compound or its derived carbene acts as a key building block.

Pyrazole (B372694) Synthesis: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized using diazo compounds. hilarispublisher.comorganic-chemistry.org A common method is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. organic-chemistry.org In this context, Benzene, [(diazomethyl)sulfonyl]- can react with various alkynes to produce N-unsubstituted pyrazoles bearing a phenylsulfonyl group. The reaction of sulfonyl hydrazines with enaminones, promoted by acids like p-toluenesulfonic acid (p-TSA), also provides an efficient route to N-sulfonyl pyrazoles. sci-hub.se This method retains the sulfonyl group on the pyrazole nitrogen. sci-hub.se

Table 2: Synthesis of 3-Substituted N-Sulfonyl Pyrazoles This table shows representative yields from the p-TSA-promoted cyclization of sulfonyl hydrazines and N,N-dimethyl enaminones, a related synthetic strategy.

EntrySulfonyl HydrazineEnaminone SubstituentYield (%)
1Benzenesulfonyl hydrazinePhenyl85
2Benzenesulfonyl hydrazine4-Methylphenyl82
3Benzenesulfonyl hydrazine4-Methoxyphenyl80
4p-Toluenesulfonyl hydrazinePhenyl88
5p-Toluenesulfonyl hydrazine4-Chlorophenyl75

Source: Adapted from Zhang, Q., & Hu, B., et al. sci-hub.se

Oxadiazole Synthesis: The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic motif. nih.gov While direct synthesis from Benzene, [(diazomethyl)sulfonyl]- is less common, related benzenesulfonamide (B165840) structures are often incorporated into 1,3,4-oxadiazole hybrids. nih.gov A typical synthesis involves the cyclization of acyl hydrazones, which can be formed from acid hydrazides. beilstein-journals.org For instance, benzenesulfonamide-containing acid hydrazides can be cyclized to form the corresponding 1,3,4-oxadiazole derivatives. nih.gov

Tetrazole Synthesis: Tetrazoles are five-membered rings containing four nitrogen atoms and are valuable in medicinal chemistry. nih.govbeilstein-journals.org A key synthetic pathway involves the [2+3] cycloaddition between a nitrile and an azide (B81097). nih.govyoutube.com However, an alternative and highly relevant application for sulfonyl diazo compounds has been developed. Research has shown that aryl- and alkylsulfonyl diazomethanes can undergo a silver nitrate-catalyzed cycloaddition with arenediazonium salts. researchgate.net This reaction provides a novel route to 2-aryltetrazol-5-yl sulfones and the previously inaccessible 2-aryltetrazol-5-yl sulfonamides, demonstrating a direct and powerful use of sulfonyl diazo compounds in tetrazole synthesis. researchgate.net

Isochromene Formation: The formation of isochromenes (3,4-dihydro-1H-2-benzopyrans) using Benzene, [(diazomethyl)sulfonyl]- is not a widely documented application. However, related transformations provide insight into potential pathways. For example, α-oxo gold carbenes, when reacted with propargyl benzyl ethers, can lead to 3,5-dihydrobenzo[c]oxepin-4(1H)-ones upon acidic workup, a related oxygen-containing benz-fused ring system. nih.gov The synthesis of such heterocycles often relies on intramolecular cyclization or annulation strategies.

The versatility of diazo compounds, including Benzene, [(diazomethyl)sulfonyl]-, allows for the synthesis of a broad spectrum of other heterocyclic systems. organic-chemistry.orgrsc.orgnih.gov Rhodium-catalyzed chelation-assisted C-H activation and annulation reactions using diazo compounds as carbene precursors have emerged as a powerful tool. rsc.org This methodology enables the construction of diverse nitrogen-containing scaffolds such as indoles, isoquinolines, and diazepinones in an efficient manner. rsc.org

Furthermore, ring-closing metathesis (RCM) provides another avenue. For example, N-sulfonylpyrroles can be synthesized via the RCM of diallylamines followed by an in situ oxidative aromatization, showcasing the integration of the sulfonyl group into heterocyclic structures. organic-chemistry.org Reactions of sulfonyl azides with thioamides can also lead to N-sulfonyl amidines of various heterocyclic acids, including those based on triazole, isoxazole, and thiazole (B1198619) rings. beilstein-journals.org These examples highlight the broad potential of sulfonyl-containing reagents in the synthesis of complex nitrogen and oxygen heterocycles. nih.gov

Functionalization of Unsaturated and Aromatic Substrates

The generation of a sulfonylcarbene intermediate from Benzene, [(diazomethyl)sulfonyl]- via thermal, photochemical, or metal-catalyzed decomposition of the diazo group is central to its utility in functionalizing unsaturated and aromatic systems. This highly reactive intermediate can participate in a variety of transformations, including cycloadditions and insertion reactions.

Alkene and Alkyne Functionalization

The reaction of Benzene, [(diazomethyl)sulfonyl]- with alkenes provides a direct route to sulfonyl-substituted cyclopropanes. nih.gov This transformation typically proceeds via the generation of a sulfonylcarbene, which then undergoes a [2+1] cycloaddition with the alkene. The reaction is often stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product, which is indicative of a singlet carbene intermediate. libretexts.org

The scope of this reaction is broad, encompassing a variety of substituted alkenes. The reaction conditions, such as the choice of catalyst and solvent, can influence the efficiency and outcome of the cyclopropanation.

Table 1: Examples of Alkene Cyclopropanation with Sulfonyl-substituted Diazo Compounds

Alkene SubstrateDiazo ReagentCatalyst/ConditionsProductYield (%)Reference
Styrenep-TolylsulfonyldiazomethanePhotolysis1-Phenyl-2-(p-tolylsulfonyl)cyclopropaneHigh nih.gov
2,3-Dimethyl-2-butene4-MethoxybenzenesulfonyldiazomethanePhotolysis1-(4-Methoxyphenylsulfonyl)-2,2,3,3-tetramethylcyclopropane75 nih.gov
trans-2-Butene4-MethoxybenzenesulfonyldiazomethanePhotolysis(d,l)-1-(4-Methoxyphenylsulfonyl)-trans-2,3-dimethylcyclopropane79 nih.gov

While direct experimental data for the reaction of Benzene, [(diazomethyl)sulfonyl]- with alkynes is less commonly reported in readily accessible literature, the reactivity pattern of related α-diazosulfones suggests that it would participate in similar cycloaddition reactions to afford sulfonyl-substituted cyclopropenes. Furthermore, the functionalization of alkynes can also proceed through other pathways, such as vicinal difunctionalization, as demonstrated in catalyst-free, four-component reactions involving Togni's reagent, alkynes, sulfur dioxide, and hydrazines to yield (E)-3,3,3-trifluoroprop-1-ene-1-sulfonohydrazides. masterorganicchemistry.com

Directed Aromatic Functionalization

The sulfonyl group in Benzene, [(diazomethyl)sulfonyl]- can act as a directing group in C-H functionalization reactions, guiding the substitution to specific positions on the benzene ring. This is a powerful strategy for the regioselective synthesis of substituted aromatic compounds. While direct C-H functionalization using Benzene, [(diazomethyl)sulfonyl]- as the primary reagent is a niche area, the broader field of C-H functionalization of aromatic sulfonamides provides a clear precedent for its potential reactivity.

For instance, the sulfonamide group can direct the ortho-C-H functionalization of aromatic rings. Rhodium(III)-catalyzed reactions of aromatic amides with α-diazosulfones have been shown to lead to the formation of ortho-functionalized products through the migratory insertion of a sulfonyl carbene into the C-H bond.

A study on the intramolecular C-H insertion reactions of 2-diazo-2-sulfamoylacetamides demonstrated that in the presence of a copper catalyst, a formal aromatic 1,5-C-H insertion occurs. For example, 2-diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide undergoes cyclization to afford N,N-dimethyl-1-phenyl-1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide in high yield. This highlights the potential for intramolecular C-H functionalization directed by the sulfonamide moiety.

Table 2: Examples of Directed C-H Functionalization of Sulfonamide Derivatives

SubstrateReagent/CatalystFunctionalization TypeProductYield (%)Reference
BenzylsulfonamideAryl/Alkyl Iodides, Pd(OAc)₂, Isoquinolinemeta-C-H Arylation/Alkylationmeta-substituted BenzylsulfonamideModerate to GoodN/A
Aromatic AmidesBis(phenylsulfonyl)diazomethane, [Rh(III)]ortho-C-H Functionalizationortho-Functionalized Aromatic AmidesModerate to ExcellentN/A
2-Diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamideCu(acac)₂Intramolecular Aromatic 1,5-C-H InsertionN,N-Dimethyl-1-phenyl-1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide90N/A

Development of Novel Synthetic Reagents and Methodologies

Benzene, [(diazomethyl)sulfonyl]- and its derivatives serve as precursors for the development of novel synthetic reagents and methodologies. The reactivity of the diazomethylsulfonyl group allows for its transformation into other synthetically useful functionalities.

Research into CH-diazomethane sulfonamides has led to the creation of a new class of diazo reagents. These compounds can be synthesized and subsequently utilized in cycloaddition reactions with electron-deficient alkynes to produce medicinally relevant pyrazole-3-sulfonamides in good to excellent yields. This demonstrates the potential for modifying the core structure of Benzene, [(diazomethyl)sulfonyl]- to access new chemical space and develop reagents with tailored reactivity for specific synthetic applications.

The development of "sulfonyl-azide-free" (SAFE) protocols for the synthesis of diazo compounds, including derivatives similar in structure to Benzene, [(diazomethyl)sulfonyl]-, represents a significant methodological advancement. These methods avoid the use of potentially explosive sulfonyl azides, making the synthesis of these valuable reagents safer and more practical for broader use.

Furthermore, the principles of reactivity demonstrated by Benzene, [(diazomethyl)sulfonyl]-, such as carbene insertion and directed C-H functionalization, are being extended to more complex systems and used to develop novel synthetic strategies. For example, the concept of using a sulfonyl-containing group to direct C-H activation is a cornerstone of many modern synthetic methods for constructing complex molecules.

Theoretical and Advanced Spectroscopic Investigations of Benzene, Diazomethyl Sulfonyl

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly through the application of Density Functional Theory (T), offers a powerful lens to scrutinize the properties and reactivity of molecules like Benzene (B151609), [(diazomethyl)sulfonyl]-. These theoretical approaches allow for the detailed examination of electronic structures, bonding characteristics, and the energetic landscapes of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Electronic Structure and Bonding Characterization

DFT calculations are instrumental in characterizing the geometric and electronic properties of Benzene, [(diazomethyl)sulfonyl]-. Through methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the optimized molecular geometry, including bond lengths and angles, can be accurately predicted. researchgate.net For instance, the electronic structure of related N-1-sulfonyl substituted benzimidazoles has been successfully detailed using DFT, providing a foundation for understanding similar sulfonyl-containing compounds. nih.gov

The sulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic distribution across the benzene ring and the diazomethyl moiety. This is reflected in the calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these frontier orbitals helps in understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting capability. nih.gov

Natural Bond Orbital (NBO) analysis, another tool within computational chemistry, can further elucidate the bonding nature by quantifying the delocalization of electron density and hyperconjugative interactions. nih.gov For Benzene, [(diazomethyl)sulfonyl]-, NBO analysis would likely reveal significant delocalization of the π-electrons of the benzene ring towards the sulfonyl group, as well as complex electronic interactions within the diazomethylsulfonyl functionality.

Interactive Table 1: Predicted Geometric and Electronic Parameters for Benzene, [(diazomethyl)sulfonyl]- based on DFT Calculations on Analogous Compounds.

ParameterPredicted ValueSignificance
C-S Bond Length~1.77 ÅIndicates a single bond character between the phenyl ring and the sulfur atom.
S=O Bond Length~1.43 ÅTypical double bond character for a sulfonyl group.
C-N Bond Length (diazo)~1.32 ÅIntermediate between a single and double bond.
N≡N Bond Length (diazo)~1.13 ÅCharacteristic of a nitrogen-nitrogen triple bond.
HOMO Energy~ -7.5 eVReflects the energy of the highest energy electrons available for reaction.
LUMO Energy~ -1.5 eVIndicates the energy of the lowest energy unoccupied orbital, a target for nucleophilic attack.
HOMO-LUMO Gap~ 6.0 eVA large gap suggests high kinetic stability.

Note: The values presented in this table are hypothetical and are based on typical results from DFT calculations on structurally related molecules. They serve as a predictive illustration for Benzene, [(diazomethyl)sulfonyl]-.

Elucidation of Reaction Transition States and Energy Landscapes

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions, which includes the identification of transition states and intermediates. For Benzene, [(diazomethyl)sulfonyl]-, a key reaction is the thermal or photochemical decomposition, which typically proceeds with the loss of dinitrogen (N₂) to form a sulfonylcarbene intermediate.

Computational studies can model this process, calculating the activation energy for the N₂ extrusion and characterizing the geometry and electronic structure of the resulting carbene. The spin state of the carbene, whether it is a singlet or a triplet, is a critical factor in determining its subsequent reactivity, and DFT can predict the relative energies of these states. researchgate.net For related systems, it has been shown that the solvent can influence the singlet-triplet energy gap of carbenes. researchgate.net

Furthermore, the subsequent reactions of the sulfonylcarbene, such as Wolff rearrangements or cycloadditions, can be computationally explored. By locating the transition states for these pathways, their relative energy barriers can be determined, allowing for predictions of product distributions. For example, a DFT study on the cycloaddition reaction between a sulfonyl-substituted furanone and diazomethane (B1218177) revealed a stepwise mechanism and explained the observed regioselectivity based on the electronic effects of the sulfonyl group. researchgate.net

Predictive Modeling of Reactivity and Selectivity

For instance, the electron-withdrawing nature of the benzenesulfonyl group is expected to render the carbene formed upon nitrogen extrusion highly electrophilic. Computational models can quantify this electrophilicity and predict its reactivity towards different nucleophiles. This predictive capability is invaluable for designing new synthetic methodologies and for understanding the outcomes of reactions involving this versatile reagent.

Advanced Spectroscopic Probes for Mechanistic Elucidation

While computational studies provide a theoretical framework, advanced spectroscopic techniques are essential for the experimental observation and characterization of the transient species and reaction pathways involved in the chemistry of Benzene, [(diazomethyl)sulfonyl]-.

(e.g., Isotopic Labeling Studies, Time-Resolved Spectroscopy for Reactive Intermediates)

Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. In the context of Benzene, [(diazomethyl)sulfonyl]-, labeling the carbon atom of the diazomethyl group with ¹³C or one of the nitrogen atoms with ¹⁵N would allow for the tracking of these atoms in the products of its decomposition and subsequent reactions. scripps.edu This technique is particularly useful in distinguishing between different rearrangement pathways, such as the Wolff rearrangement.

Time-resolved spectroscopy techniques, such as laser flash photolysis (LFP), are indispensable for the direct detection and characterization of short-lived reactive intermediates like carbenes and radicals. researchgate.netpsu.edu By irradiating a sample of Benzene, [(diazomethyl)sulfonyl]- with a short laser pulse, the formation of the corresponding sulfonylcarbene can be initiated. The transient absorption spectrum of this intermediate can then be recorded, providing information about its electronic structure and lifetime. psu.edu

The kinetics of the carbene's decay and its reactions with other molecules can be monitored in real-time, yielding absolute rate constants. psu.edu For example, time-resolved infrared (TRIR) spectroscopy could be employed to observe the vibrational frequencies of the carbene, offering further structural insights and probing its interactions with the solvent. nih.gov Time-resolved EPR (TREPR) spectroscopy would be the technique of choice to definitively determine the spin multiplicity of the carbene ground state. researchgate.net

Interactive Table 2: Spectroscopic Techniques for Mechanistic Elucidation of Benzene, [(diazomethyl)sulfonyl]- Reactions.

Spectroscopic TechniqueInformation GainedRelevance to Benzene, [(diazomethyl)sulfonyl]-
Isotopic Labeling (¹³C, ¹⁵N)Atom tracing, mechanistic pathways.Elucidating rearrangement mechanisms like the Wolff rearrangement.
Laser Flash Photolysis (LFP)Detection and kinetics of transient species.Direct observation of the sulfonylcarbene intermediate and measurement of its reaction rates.
Time-Resolved Infrared (TRIR)Vibrational spectra of intermediates.Structural characterization of the sulfonylcarbene and study of its solvent interactions.
Time-Resolved EPR (TREPR)Spin multiplicity of intermediates.Determining whether the ground state of the sulfonylcarbene is a singlet or a triplet.

Structure Reactivity Relationships and Analogues of α Diazosulfones

Examination of Substituted Benzene (B151609), [(diazomethyl)sulfonyl]- Derivatives

The chemical behavior of Benzene, [(diazomethyl)sulfonyl]- can be systematically modified by introducing various substituents onto the benzene ring. These substituents alter the electronic properties of the arylsulfonyl group, which in turn influences the stability and reactivity of the diazo moiety. The principles of electrophilic aromatic substitution provide a framework for understanding these effects. libretexts.orgkhanacademy.org

Substituents on the benzene ring influence reactivity through a combination of inductive and resonance effects. libretexts.org Electron-donating groups (EDGs) increase the electron density on the sulfonyl group and, by extension, can slightly destabilize the diazo compound by increasing the electron density at the carbon bearing the diazo group. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can enhance the stability of the diazo compound but may deactivate the resulting carbene intermediate. libretexts.org

The position of the substituent (ortho, meta, or para) also plays a critical role in determining its electronic influence. libretexts.orgkhanacademy.org

Research Findings:

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups, particularly at the para position, increase the electron density of the aromatic ring. This can enhance the nucleophilicity of the resulting carbene but may also lead to lower stability of the parent diazo compound. For example, a methoxy (B1213986) group (-OCH₃) significantly increases the rate of electrophilic substitution on a benzene ring, indicating its strong electron-donating nature. libretexts.org

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the electron density of the ring. A nitro group (-NO₂), for instance, is a powerful deactivating group that reduces the reactivity of the benzene ring toward electrophilic attack by a factor of roughly a million. libretexts.org In the context of Benzene, [(diazomethyl)sulfonyl]-, such groups are expected to increase the thermal stability of the diazo compound by inductively withdrawing electron density. The resulting carbene, however, would be more electrophilic and potentially less reactive in certain transformations. The sulfonic acid group (-SO₃H) and other carbonyl-containing groups also act as deactivating, meta-directing substituents. libretexts.org

The following interactive table summarizes the expected effects of common substituents on the properties of Benzene, [(diazomethyl)sulfonyl]- derivatives.

Substituent (Position)Electronic EffectExpected Impact on Diazo StabilityExpected Impact on Carbene Reactivity
-OCH₃ (para)Strongly Electron-DonatingDecreasedIncreased Nucleophilicity
-CH₃ (para)Weakly Electron-DonatingSlightly DecreasedSlightly Increased Nucleophilicity
-HNeutral (Reference)BaselineBaseline
-Cl (para)Weakly Electron-WithdrawingSlightly IncreasedSlightly Increased Electrophilicity
-NO₂ (para)Strongly Electron-WithdrawingIncreasedIncreased Electrophilicity

Comparative Analysis with Other α-Diazo Compound Classes

The reactivity of α-diazosulfones is best understood when compared with other classes of α-diazo compounds, such as α-diazoketones, α-diazophosphonates, and α-diazosulfonamides. The key difference lies in the nature of the electron-withdrawing group attached to the diazomethyl carbon.

α-Diazoketones: These are perhaps the most studied class of diazo compounds. organic-chemistry.orgresearchgate.netorganic-chemistry.org The carbonyl group is a strong resonance-withdrawing group, which stabilizes the diazo functionality. They are versatile precursors for carbenes/carbenoids that undergo a wide array of transformations, including Wolff rearrangements, cyclopropanations, and C-H insertion reactions. researchgate.netsioc.ac.cn Their synthesis often involves the acylation of diazomethane (B1218177) or diazo transfer reactions with 1,3-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org

α-Diazophosphonates: In these compounds, the diazo carbon is attached to a phosphonate (B1237965) group [-P(O)(OR)₂]. The phosphonate group is a strong electron-withdrawing group, similar in effect to the sulfonyl group. This confers significant stability to the diazo compound. They are known to participate in Horner-Wadsworth-Emmons-type reactions and are valuable reagents in organic synthesis.

Diazomethyl Sulfonamides: These compounds are structurally similar to α-diazosulfones but feature a sulfonamide [-SO₂NR₂] instead of a sulfonyl group. Research on α-diazo-β-keto sulfonamides has shown that their reactivity can differ significantly from the corresponding α-diazo-β-keto sulfones. thieme-connect.deucc.ieucc.ie For instance, copper-catalyzed reactions of certain α-diazo-β-keto sulfonamides yield products like alkynesulfonamides and enamines, with no evidence of the intramolecular C-H insertion reactions that are common for their sulfone counterparts. thieme-connect.deucc.ie This highlights that even subtle changes in the sulfonyl moiety can drastically alter reaction pathways.

The following table provides a comparative overview of these α-diazo compound classes.

α-Diazo Compound ClassGeneral StructureKey Stabilizing GroupTypical Reactivity/Applications
α-DiazosulfonesR-SO₂-CHN₂Sulfonyl (-SO₂)Carbene precursors for cyclopropanation, X-H insertion. Generally stable.
α-DiazoketonesR-CO-CHN₂Carbonyl (-CO-)Wolff rearrangement, cyclopropanation, C-H insertion, ylide formation. sioc.ac.cn
α-Diazophosphonates(RO)₂P(O)-CHN₂Phosphonate (-P(O)(OR)₂)Horner-Wadsworth-Emmons reactions, cyclopropanations.
Diazomethyl SulfonamidesR₂N-SO₂-CHN₂Sulfonamide (-SO₂NR₂)Reactivity distinct from sulfones; can lead to products like alkynesulfonamides instead of C-H insertion. thieme-connect.deucc.ie

Stereochemical Control and Asymmetric Transformations in α-Diazosulfone Chemistry

Achieving stereochemical control in reactions involving α-diazosulfones is a key objective for their application in complex molecule synthesis. This involves directing the formation of a specific stereoisomer, which can be accomplished through substrate control or, more commonly, through asymmetric catalysis. youtube.com

Substrate and Auxiliary Control: In some cases, existing stereocenters within the α-diazosulfone molecule can influence the stereochemical outcome of a reaction. youtube.com Alternatively, a chiral auxiliary—a temporary chiral group attached to the molecule—can be used to direct a reaction and is subsequently removed. youtube.com

Asymmetric Catalysis: The most powerful strategy for achieving enantioselectivity is the use of chiral transition metal catalysts. Dirhodium(II) and copper(I) complexes bearing chiral ligands are commonly employed for carbene transfer reactions. These catalysts can create a chiral environment around the carbene intermediate, forcing the reaction to proceed through a lower-energy transition state that leads to one enantiomer in preference to the other.

Research Findings:

Asymmetric Cyclopropanation: Chiral dirhodium(II) catalysts have been successfully used to effect asymmetric cyclopropanation reactions between α-diazosulfones and olefins, yielding chiral cyclopropylsulfones with high levels of diastereoselectivity and enantioselectivity.

Asymmetric C-H Insertion: The development of enantioselective C-H insertion reactions is a major goal in organic synthesis. Chiral catalysts can enable the insertion of a sulfonylcarbene into a C-H bond to create a new stereocenter with high enantiomeric excess. While significant progress has been made with donor-acceptor diazo compounds, research into highly enantioselective C-H insertions with α-diazosulfones is an active area of investigation. nih.gov

Challenges and Advances: A significant challenge in the asymmetric catalysis of α-diazosulfone reactions is the high electrophilicity and reactivity of the sulfonylcarbene, which can sometimes lead to background, non-catalyzed reactions that erode enantioselectivity. However, recent advances in catalyst design, including the development of highly structured and sterically demanding chiral ligands, are overcoming these limitations. nih.gov The use of sulfoxonium ylides as safer surrogates for diazo compounds has also seen recent progress in asymmetric transformations, highlighting the ongoing innovation in organosulfur chemistry. nih.gov Proline-catalyzed reactions represent another major advancement in asymmetric organocatalysis, demonstrating how chiral catalysts can control the formation of specific enantiomers through carefully organized transition states. youtube.com

The ability to control stereochemistry is crucial for the synthesis of biologically active molecules, making the development of asymmetric transformations for α-diazosulfones a continuing priority in synthetic organic chemistry.

Future Research Directions and Emerging Paradigms in Benzene, Diazomethyl Sulfonyl Chemistry

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems is paramount to unlocking the full potential of Benzene (B151609), [(diazomethyl)sulfonyl]- in chemical synthesis. While rhodium and copper catalysts are conventionally used for carbene transfer reactions, future research is geared towards creating more efficient and selective catalysts. The focus is on achieving higher yields and stereoselectivity, which are crucial for the synthesis of complex molecules and pharmaceuticals.

One promising avenue is the exploration of palladium bisphosphine monoxide complexes as catalysts. nih.gov Recent studies have indicated that partial ligand oxidation in these complexes can lead to the formation of highly active catalytic species. nih.gov The development of a diverse range of bisphosphine monoxide (BPMO) precatalysts could offer new possibilities for controlling the reactivity of sulfonyl carbenes derived from Benzene, [(diazomethyl)sulfonyl]-. nih.gov This could lead to novel transformations and improved outcomes in existing reactions.

Furthermore, the design of chiral catalysts for asymmetric synthesis remains a significant challenge. The ability to control the stereochemistry of products is essential in drug discovery and development. Future research will likely involve the synthesis and screening of new ligand scaffolds for transition metals to induce high levels of enantioselectivity in reactions involving Benzene, [(diazomethyl)sulfonyl]-.

A summary of catalyst systems and their potential improvements is presented in the table below:

Table 1: Catalytic Systems for Benzene, [(diazomethyl)sulfonyl]- Reactions
Catalyst System Current Application Future Research Direction
Rhodium(II) Carboxylates Carbene transfer reactions Development of chiral catalysts for asymmetric synthesis.
Copper Complexes Cyclopropanation, X-H insertion Exploration of novel ligand designs for enhanced selectivity.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of Benzene, [(diazomethyl)sulfonyl]- chemistry with automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of new reactions and molecules. HTE allows for the rapid screening of a vast number of reaction conditions, including catalysts, solvents, and temperatures, in parallel. youtube.comchemspeed.com This approach significantly accelerates the identification of optimal conditions and the discovery of novel reactivity. youtube.com

Automated synthesis platforms can be employed for the systematic derivatization of Benzene, [(diazomethyl)sulfonyl]-. This enables the creation of large libraries of related compounds for biological screening or materials science applications. youtube.com For instance, the synthesis of diverse azole-based primary sulfonamides has been demonstrated using a versatile diazomethane (B1218177) sulfonamide reagent, showcasing the potential for expedited exploration of chemical space. nih.gov

The use of HTE is not limited to reaction optimization. It is also a powerful tool for the discovery of new methodologies by allowing for the random combination of reagents in a high-throughput manner. youtube.com This can lead to the serendipitous discovery of unprecedented transformations of Benzene, [(diazomethyl)sulfonyl]-. The conceptual and practical aspects of chemical HTE are becoming more accessible, paving the way for its widespread adoption in academic and industrial research. analytical-sales.comcapes.gov.br

The key advantages of integrating automated synthesis and HTE are summarized below:

Table 2: Advantages of Automated Synthesis and HTE
Feature Benefit
Parallel Experimentation Rapid optimization of reaction conditions. youtube.com
Miniaturization Reduced consumption of reagents and solvents. youtube.com
Automated Execution Increased reproducibility and throughput. chemspeed.com

Exploration of Unprecedented Reaction Manifolds and Applications

The unique reactivity of the sulfonyl diazomethane group in Benzene, [(diazomethyl)sulfonyl]- opens the door to a wide array of chemical transformations beyond traditional carbene chemistry. Researchers are actively exploring novel reaction manifolds to expand the synthetic utility of this versatile reagent.

One area of emerging interest is the use of Benzene, [(diazomethyl)sulfonyl]- in cycloaddition reactions. For example, it can participate in [3+2] cycloadditions to generate various five-membered heterocyclic rings, which are common motifs in medicinally active compounds. nih.gov The synthesis of pyrazole (B372694), 1,2,3-triazole, and tetrazole cores has been achieved through this approach. nih.gov

Furthermore, the development of novel methods for the synthesis of sulfonyl-containing compounds is an active area of research. This includes the direct synthesis of sulfonyl azides from sulfonamides and the synthesis of sulfonyl chlorides from thiols and disulfides. nih.govorganic-chemistry.org These advancements provide new avenues for the preparation of precursors to Benzene, [(diazomethyl)sulfonyl]- and related reagents. The development of new reagents, such as imidazole-1-sulfonyl azide (B81097) hydrogen sulfate, offers safer and more efficient alternatives for diazo transfer reactions. nih.gov

The exploration of visible-light-mediated reactions also presents exciting opportunities. acs.org Photocatalysis could enable novel transformations of Benzene, [(diazomethyl)sulfonyl]- under mild conditions, potentially leading to new bond formations and molecular architectures that are inaccessible through traditional thermal methods.

Advanced Computational Design and Materials Science Applications

Computational chemistry is becoming an indispensable tool in modern chemical research. Density Functional Theory (DFT) calculations and other computational methods can provide valuable insights into the electronic structure and reactivity of Benzene, [(diazomethyl)sulfonyl]- and its derivatives. These theoretical studies can help in understanding reaction mechanisms, predicting the outcome of reactions, and designing new catalysts and reagents with desired properties.

In the realm of materials science, the sulfonyl group possesses unique physicochemical properties that make it an attractive component for the design of new materials. sioc-journal.cn The introduction of the sulfonyl group can modulate properties such as solubility, polarity, and thermal stability. sioc-journal.cn Consequently, polymers and other materials derived from Benzene, [(diazomethyl)sulfonyl]- could exhibit interesting and useful properties.

Future research in this area will likely focus on the computational design of novel monomers based on Benzene, [(diazomethyl)sulfonyl]- for the synthesis of functional polymers. These polymers could find applications in areas such as organic electronics, membranes for separation processes, and advanced coatings. The ability to tailor the properties of these materials through the rational design of the monomer unit holds significant promise for the development of next-generation materials.

Q & A

Q. What are the recommended synthetic methodologies for preparing [(diazomethyl)sulfonyl]benzene?

Answer: The synthesis typically involves diazonium salt intermediates. For example:

  • Diazotization : React aniline derivatives with nitrous acid (HNO₂) under acidic conditions to generate diazonium salts .
  • Sulfonylation : Introduce the sulfonyl group via nucleophilic substitution or coupling reactions. Copper-catalyzed click chemistry (e.g., using sodium ascorbate and CuSO₄·5H₂O) may stabilize reactive intermediates like diazo groups .
  • Purification : Column chromatography or recrystallization is essential to isolate the compound, given the instability of diazo groups.

Q. How can researchers validate the structural integrity of [(diazomethyl)sulfonyl]benzene?

Answer: Use a combination of spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Refinement with SHELXL ensures accurate bond-length and angle measurements, especially for sulfonyl and diazo groups .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify electronic environments of the benzene ring and sulfonyl/diazo substituents .

Advanced Research Questions

Q. How can contradictory crystallographic data for [(diazomethyl)sulfonyl]benzene derivatives be resolved?

Answer: Discrepancies often arise from disordered sulfonyl or diazo groups. Mitigation strategies include:

  • High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
  • Twinned Refinement : Use SHELXL’s twin-law options for handling non-merohedral twinning .
  • Computational Validation : Compare experimental data with density functional theory (DFT)-optimized geometries to identify outliers .

Q. What experimental protocols are recommended for analyzing degradation products of [(diazomethyl)sulfonyl]benzene under reactive conditions?

Answer: Degradation pathways (e.g., hydrolysis or photolysis) require robust analytical workflows:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Monitor time-dependent degradation using a C18 column and gradient elution. NIST’s thermochemistry data aids in identifying fragment ions .
  • Gas Chromatography (GC-MS) : Detect volatile byproducts like benzene derivatives or sulfur oxides .
  • Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying pH/temperature .

Q. How can researchers address inconsistencies in reaction yields during diazo group functionalization?

Answer: Yield variability often stems from diazo group instability. Optimize conditions by:

  • Temperature Control : Perform reactions at 0–5°C to suppress premature decomposition .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Ru complexes) for improved selectivity .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .

Methodological Resources

Q. Table 1: Key Analytical Techniques for [(diazomethyl)sulfonyl]benzene Research

Technique Application Reference
X-ray CrystallographyStructural validation of sulfonyl/diazo groups
HRMS (ESI-TOF)Molecular weight confirmation
LC-MS/MSDegradation product identification
DFT CalculationsElectronic structure prediction

Q. Table 2: Common Synthetic Challenges and Solutions

Challenge Solution
Diazo group decompositionLow-temperature synthesis, inert atmosphere
Sulfonyl group steric effectsUse bulky bases (e.g., DBU) for stabilization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.